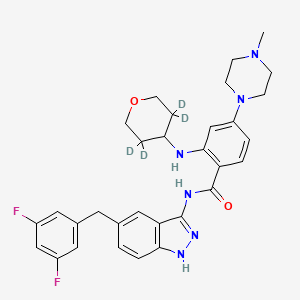
Entrectinib-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Entrectinib-d4 is a deuterated form of entrectinib, a potent inhibitor of tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of entrectinib, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of entrectinib-d4 involves the incorporation of deuterium atoms into the molecular structure of entrectinib. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide or deuterated solvents, under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of entrectinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas: Utilizing deuterium gas in the hydrogenation steps to replace hydrogen atoms with deuterium.
Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the molecular structure.
化学反応の分析
Types of Reactions
Entrectinib-d4 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
科学的研究の応用
Entrectinib-d4 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of entrectinib in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of entrectinib.
Drug-Drug Interactions: Assessing potential interactions between entrectinib and other drugs.
Biological Studies: Understanding the biological effects and mechanisms of action of entrectinib in various cell lines and animal models.
作用機序
Entrectinib-d4, like entrectinib, functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. These kinases are involved in cell proliferation and survival pathways. Inhibition of these kinases suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor growth .
類似化合物との比較
Similar Compounds
Alectinib: Another anaplastic lymphoma kinase inhibitor used in the treatment of non-small cell lung cancer.
Ceritinib: A selective anaplastic lymphoma kinase inhibitor with similar applications.
Lorlatinib: An anaplastic lymphoma kinase inhibitor with a broader range of targets.
Uniqueness
Entrectinib-d4 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can provide insights into the stability, bioavailability, and metabolic pathways of entrectinib, making it a valuable tool in drug development and research.
特性
分子式 |
C31H34F2N6O2 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i6D2,7D2 |
InChIキー |
HAYYBYPASCDWEQ-KXGHAPEVSA-N |
異性体SMILES |
[2H]C1(COCC(C1NC2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F)([2H])[2H])[2H] |
正規SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















